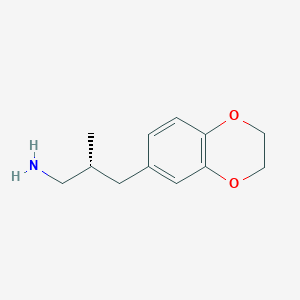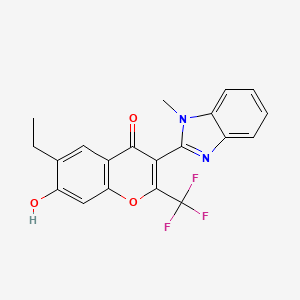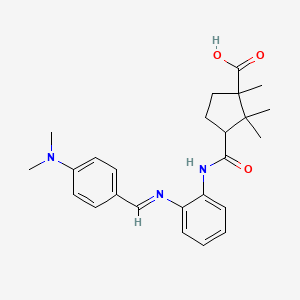
6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one” is a compound with the CAS Number: 438035-77-9 . It has a molecular weight of 294.78 .
Synthesis Analysis
The synthesis of coumarin systems, including “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H19ClO3/c1-3-4-5-6-7-11-10 (2)12-8-13 (17)14 (18)9-15 (12)20-16 (11)19/h8-9,18H,3-7H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, coumarin systems in general have been synthesized through various methods . For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.78 .Scientific Research Applications
Synthesis and Chemical Properties
- Microwave-Assisted Synthesis : This compound is a key intermediate in the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones, demonstrating significant antimicrobial activity against various bacteria and fungi I. H. El Azab, M. Youssef, & M. A. Amin, 2014.
- Crystal Structure Analysis : The structure of a related compound, 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, has been elucidated using spectroscopic tools and X-ray diffraction, revealing planar molecular configuration and intermolecular interactions crucial for crystal packing Vagish Channabasappa et al., 2018.
Biological Activities
- Antimicrobial Activity : The biological activity assessment of synthesized 2H-chromene derivatives has shown remarkable antimicrobial properties, suggesting potential applications in developing new antimicrobial agents I. H. El Azab, M. Youssef, & M. A. Amin, 2014.
Material Science and Spectroscopy
- Spectrophotometric Determination : A study on the liquid phase extraction and spectrophotometric determination of a complex of palladium(II) with a similar compound demonstrates the compound's utility as a color-forming agent for palladium detection, which can be applied in catalysts and water samples analysis N. Kaur, R. Agnihotri, & N. Agnihotri, 2022.
Photophysical Properties
- Chemosensor Development : The application in the development of chitosan-based fluorescence chemosensors for selective detection of Fe(III) ion showcases the compound's potential in environmental monitoring and analytical chemistry Mehrad Pournaki et al., 2020.
Future Directions
The future directions for research on this compound and similar coumarin systems could involve further exploration of their synthesis methods and biological properties . Given the wide range of biological properties exhibited by coumarin derivatives, there is potential for the development of new pharmaceutical applications .
properties
IUPAC Name |
6-chloro-3-hexyl-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO3/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,18H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYDWVWKCPCPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)
![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2843522.png)


![4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2843528.png)
![7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2843529.png)

![[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid](/img/structure/B2843536.png)
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2843539.png)
![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one](/img/structure/B2843540.png)
![4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid](/img/structure/B2843541.png)